![molecular formula C19H22N2O2 B14132469 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide CAS No. 88960-99-0](/img/structure/B14132469.png)
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a benzamide group and a methoxyphenyl-substituted aziridine ring, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide typically involves the following steps:
Preparation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an epoxide with a nitrogen source, such as sodium azide, followed by a Staudinger reaction to form the aziridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.
Formation of the Benzamide Group: The final step involves the condensation of the aziridine intermediate with a benzoyl chloride to form the benzamide group.
Análisis De Reacciones Químicas
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide undergoes several types of chemical reactions:
Aplicaciones Científicas De Investigación
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide involves its high reactivity due to the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, thereby exerting biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide include other aziridine derivatives and benzamide compounds. Some examples are:
N-Mesylaziridine: Similar in structure but with a mesyl group instead of a methoxyphenyl group.
Benzamide: Lacks the aziridine ring but shares the benzamide group.
Azetidine Derivatives: Four-membered nitrogen-containing rings that are less strained than aziridines but still highly reactive.
The uniqueness of this compound lies in its combination of the aziridine ring and the methoxyphenyl group, which imparts distinct reactivity and potential biological activity .
Propiedades
Número CAS |
88960-99-0 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[3-[2-(3-methoxyphenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-17-6-2-5-16(12-17)18-13-21(18)11-3-4-14-7-9-15(10-8-14)19(20)22/h2,5-10,12,18H,3-4,11,13H2,1H3,(H2,20,22) |
Clave InChI |
SMOHAYNPDJXPGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CN2CCCC3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



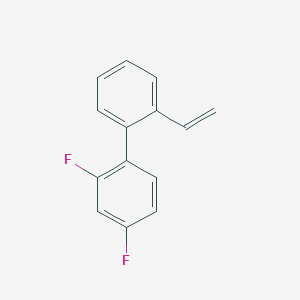
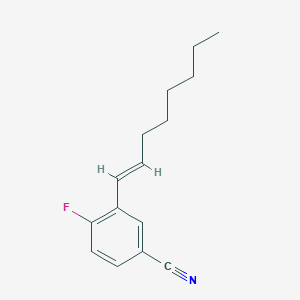
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
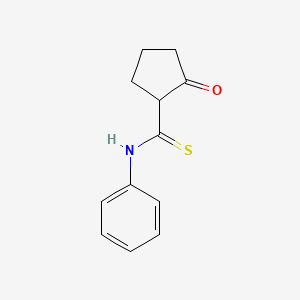
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)
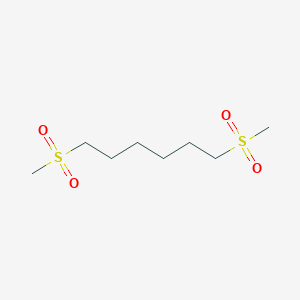
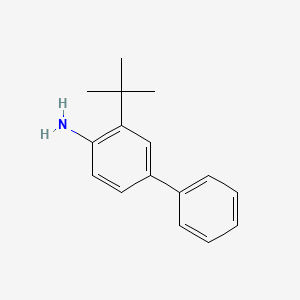
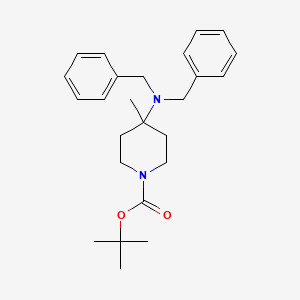

![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
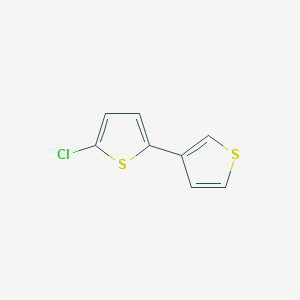
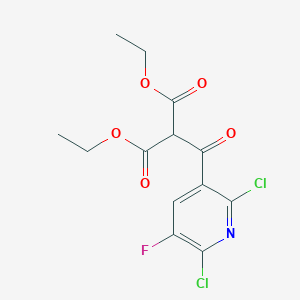
![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
